molecular formula C20H21F3N2O B2527890 N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide CAS No. 953170-82-6

N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide

Cat. No. B2527890
CAS RN: 953170-82-6
M. Wt: 362.396
InChI Key: NYPIPRLJVKOQST-UHFFFAOYSA-N
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Description

N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for maintaining the extracellular concentration of glutamate, a major excitatory neurotransmitter in the brain. Dysregulation of glutamate signaling has been implicated in various neurological and psychiatric disorders, including epilepsy, stroke, Alzheimer's disease, and depression. Therefore, the development of EAAT inhibitors like TFB-TBOA has attracted significant attention from the scientific community.

Scientific Research Applications

Crystal Structure and Analysis

Research on compounds structurally related to "N-(4-(pyrrolidin-1-yl)phenethyl)-4-(trifluoromethyl)benzamide" often involves detailed crystal structure and Hirshfeld surface analysis. For example, a study by Artheswari et al. (2019) focused on the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative, highlighting the importance of structural analysis in understanding molecular interactions and orientations which could be relevant for designing materials with specific properties (Artheswari, Maheshwaran, & Gautham, 2019).

Material Properties and Applications

The exploration of materials derived from benzamide compounds extends to their use in creating polymers with specific characteristics. Liu et al. (2002) synthesized polyimides with a trifluoromethyl group in the side chain, demonstrating the compounds' solubility and thermal stability, which could be of interest for applications requiring materials with high performance under various conditions (Liu, He, Li, Qian, Wang, & Yang, 2002).

properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c21-20(22,23)17-7-5-16(6-8-17)19(26)24-12-11-15-3-9-18(10-4-15)25-13-1-2-14-25/h3-10H,1-2,11-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPIPRLJVKOQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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